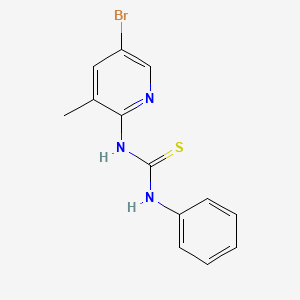

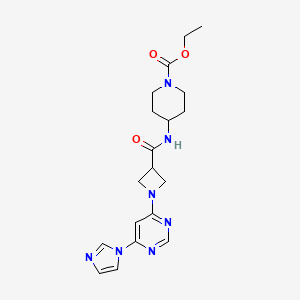

![molecular formula C9H14ClN3OS B2577823 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine CAS No. 1210287-28-7](/img/structure/B2577823.png)

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine, also known as CTM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

Antiproliferative-Antimicrobial Properties of 1,3,4-Thiadiazole Derivatives : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been synthesized and investigated for their biological activities. Compounds from this series showed significant antimicrobial activity against S. epidermidis and demonstrated cytotoxicity on cancer cell lines PC-3 and MDA-MB-231, indicating potential for chemotherapy drug development with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Fungicidal Activity of 1,3,4-Thiadiazole Derivatives : Some 1,3,4-thiadiazole derivatives have been prepared as potential fungicides, exhibiting significant activity against rice sheath blight, a major disease affecting rice in China. This highlights the agricultural applications of thiadiazole derivatives in protecting crops from fungal diseases (Chen, Li, & Han, 2000).

Anticancer and Anti-Inflammatory Properties

Synthesis and Evaluation of Antitubercular and Antifungal Activities : Novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized, displaying very good antitubercular and antifungal activities. This research contributes to the development of new therapeutic agents for treating tuberculosis and fungal infections (Syed, Alagwadi, & Alegaon, 2013).

Mecanismo De Acción

Target of Action

It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities and can interact strongly with various biological targets .

Mode of Action

The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are known to be able to cross cellular membranes, which could potentially influence their bioavailability .

Result of Action

Given the broad spectrum of biological activities of thiadiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the biological activity of thiadiazole derivatives can be influenced by the substituent on the compounds .

Análisis Bioquímico

Biochemical Properties

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiadiazole ring in its structure allows it to cross cellular membranes and bind to biological targets with high affinity . This compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins . Inhibition of Hsp90 leads to the degradation of several oncoproteins, making this compound a potential anticancer agent .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting Hsp90, this compound disrupts the folding and stability of several proteins involved in cell growth and survival . This disruption can lead to apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and stress response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the ATP-binding pocket of Hsp90, preventing the chaperone protein from performing its function . This inhibition leads to the destabilization and degradation of client proteins that rely on Hsp90 for proper folding and function . As a result, the compound induces apoptosis in cancer cells by targeting multiple signaling pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on Hsp90 over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell growth and proliferation in cancer cell lines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anticancer activity, with higher doses leading to increased inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are mediated by enzymes such as cytochrome P450s and transferases . The metabolites produced during these processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cellular membranes and accumulate in specific tissues . Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters play a role in its cellular uptake and efflux . The distribution of the compound within the body can influence its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability . The presence of targeting signals within the compound’s structure may also direct it to specific cellular compartments, enhancing its efficacy in inhibiting Hsp90 and other molecular targets .

Propiedades

IUPAC Name |

4-[(5-chlorothiadiazol-4-yl)methyl]-2,5-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3OS/c1-6-5-14-7(2)3-13(6)4-8-9(10)15-12-11-8/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCPFRCXTJZDAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C)CC2=C(SN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

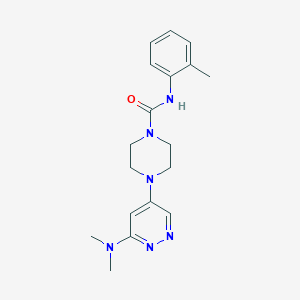

![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)

![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)

![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577749.png)

![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)

![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)